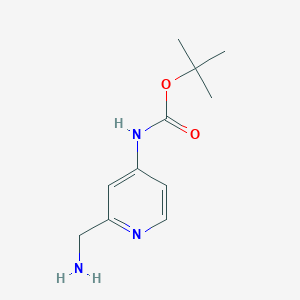

(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester” is a chemical compound with the CAS Number: 887579-50-2 . It has a molecular weight of 223.27 and its IUPAC name is tert-butyl 2-(aminomethyl)-4-pyridinylcarbamate . The compound is in the form of an off-white solid .

Molecular Structure Analysis

The molecular formula of “(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester” is C11H17N3O2 . The InChI Code is 1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,7,12H2,1-3H3,(H,13,14,15) .Physical And Chemical Properties Analysis

The compound is an off-white solid . Its exact mass is 223.13200 and it has a LogP value of 2.60120 . Unfortunately, information on its density, boiling point, melting point, and flash point is not available .Scientific Research Applications

Synthesis and Crystallography

The compound (2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester, similar to its analogs, is often synthesized for crystallographic studies. These compounds are characterized by techniques like FT-NMR and FT-IR spectroscopy, and their crystal structures are analyzed through X-ray diffraction studies. For example, a related compound, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, demonstrated unique crystal packing and intermolecular interactions in its crystalline form (Kant, Singh, & Agarwal, 2015).

Reactivity Studies

The reactivity of oximino carbonates and carbamates of similar pyridylacetic acid esters has been a subject of study. These compounds exhibit diverse reactions under different conditions, offering insights into their chemical behavior. For instance, anti-oximes of 2-pyridylacetic acid esters can transform into pyridine-2-carbonitrile, showcasing their potential reactivity and utility in various chemical transformations (Kim, Lantrip, & Fuchs, 2001).

Application in Organic Synthesis

These compounds are often used in organic synthesis, particularly in the formation of various heterocyclic compounds and as intermediates in synthetic pathways. For example, they are utilized in the synthesis of complex structures like pyrrolo[2,1-a]isoquinolines (Garcia, Arrasate, Lete, & Sotomayor, 2006) and in the creation of novel heterocyclic substituted α-amino acids (Adlington, Baldwin, Catterick, Pritchard, & Tang, 2000).

Photochemical Applications

The compound's derivatives are also explored in photochemical applications, such as in the synthesis of pyrrole precursors used in the production of compounds like prodigiosin. These reactions involve singlet oxygen and nucleophiles, leading to the formation of varied substituted pyrroles (Wasserman, Xia, Wang, Petersen, Jorgensen, Power, & Parr, 2004).

Structural Studies

Investigations into the structures of these compounds and their derivatives are crucial in understanding their potential applications. Such studies often involve the synthesis of triorganostannyl esters and their structural analysis using X-ray crystallography and spectroscopy (Tzimopoulos et al., 2010).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[2-(aminomethyl)pyridin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-8-4-5-13-9(6-8)7-12/h4-6H,7,12H2,1-3H3,(H,13,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTNEUYNPHHOKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Aminomethyl-pyridin-4-YL)-carbamic acid tert-butyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)

![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)

![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)

![N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide](/img/structure/B2416663.png)

![N-(2-(trifluoromethyl)phenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2416666.png)